4-fluoro-N-(1H-indazol-6-yl)-3-methoxybenzenesulfonamide
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Overview
Description
4-fluoro-N-(1H-indazol-6-yl)-3-methoxybenzenesulfonamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a combination of fluorine, indazole, methoxy, and sulfonamide groups, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(1H-indazol-6-yl)-3-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the indazole core, followed by the introduction of the fluorine, methoxy, and sulfonamide groups. Common synthetic routes include:
Formation of the Indazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorine Group: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Methoxylation: The methoxy group is typically introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(1H-indazol-6-yl)-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-fluoro-N-(1H-indazol-6-yl)-3-methoxybenzenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(1H-indazol-6-yl)-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(1H-indazol-6-yl)benzene-1-sulfonamide
- 3-chloro-4-fluoro-N-(1H-indazol-6-yl)benzenesulfonamide
- 4-fluoro-N-(1H-indazol-6-yl)-3-(methanesulfonamido)benzamide
Uniqueness
4-fluoro-N-(1H-indazol-6-yl)-3-methoxybenzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H12FN3O3S |
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Molecular Weight |
321.33 g/mol |
IUPAC Name |
4-fluoro-N-(1H-indazol-6-yl)-3-methoxybenzenesulfonamide |
InChI |
InChI=1S/C14H12FN3O3S/c1-21-14-7-11(4-5-12(14)15)22(19,20)18-10-3-2-9-8-16-17-13(9)6-10/h2-8,18H,1H3,(H,16,17) |
InChI Key |
VDFKKUDGKSNKBR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3)F |
Origin of Product |
United States |
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